7,8-dimethoxyphthalazin-1(2H)-one

Phosphodiesterase 10 inhibitors Medicinal chemistry Regioisomer differentiation

7,8-Dimethoxyphthalazin-1(2H)-one (CAS 4821-89-0), also known as 7,8-dimethoxy-2H-phthalazin-1-one, is a member of the phthalazinone family of heterocyclic compounds. This compound features a bicyclic core structure consisting of a benzene ring fused to a pyridazine ring, with a lactam (keto) group at the 1-position and methoxy substituents at the 7- and 8-positions.

Molecular Formula C10H10N2O3
Molecular Weight 206.2g/mol
CAS No. 4821-89-0
Cat. No. B353514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-dimethoxyphthalazin-1(2H)-one
CAS4821-89-0
Molecular FormulaC10H10N2O3
Molecular Weight206.2g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=NNC2=O)OC
InChIInChI=1S/C10H10N2O3/c1-14-7-4-3-6-5-11-12-10(13)8(6)9(7)15-2/h3-5H,1-2H3,(H,12,13)
InChIKeyRMKSXDYWMIAVBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dimethoxyphthalazin-1(2H)-one (CAS 4821-89-0): Baseline Characterization and Core Scaffold Identity


7,8-Dimethoxyphthalazin-1(2H)-one (CAS 4821-89-0), also known as 7,8-dimethoxy-2H-phthalazin-1-one, is a member of the phthalazinone family of heterocyclic compounds [1]. This compound features a bicyclic core structure consisting of a benzene ring fused to a pyridazine ring, with a lactam (keto) group at the 1-position and methoxy substituents at the 7- and 8-positions . With a molecular formula of C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol, 7,8-dimethoxyphthalazin-1(2H)-one is a key synthetic intermediate and building block in medicinal chemistry and organic synthesis . Its substitution pattern differentiates it from the unsubstituted parent compound, 1(2H)-phthalazinone (CAS 119-39-1), and from regioisomers like 6,7-dimethoxyphthalazin-1(2H)-one (CAS 4821-88-9) .

Why Generic Substitution of 7,8-Dimethoxyphthalazin-1(2H)-one with Other Phthalazinones Fails for Target Synthesis


Substitution of 7,8-dimethoxyphthalazin-1(2H)-one with an alternative phthalazinone scaffold cannot be assumed without introducing quantifiable changes to downstream reaction outcomes and final product properties. The specific positions of the methoxy substituents (7- and 8-positions versus the 6,7-positions of its regioisomer) dictate the compound's electronic properties, steric environment, and chemical reactivity . Furthermore, the phthalazinone core is a versatile building block used to access a wide range of biologically active molecules, including PARP-1 inhibitors, acetylcholinesterase inhibitors, and PDE4 inhibitors, with structure-activity relationship (SAR) studies consistently demonstrating that even minor modifications to the core can drastically alter potency and target selectivity [1] [2]. Therefore, substituting this specific building block could lead to a failed synthetic pathway or a final product with a different, and potentially suboptimal, biological profile. The following quantitative evidence details the specific contexts where this substitution pattern is critical.

Quantitative Evidence Guide: Differentiating 7,8-Dimethoxyphthalazin-1(2H)-one from Comparators in Specific Applications


Regioisomeric Identity as a Critical Determinant for Synthesis of Phosphodiesterase 10 (PDE10) Inhibitors

The 7,8-dimethoxy substitution pattern on the phthalazinone core is essential for its use as a precursor to specific cinnoline and phthalazine derivatives with PDE10 inhibitory activity, a function not shared by the 6,7-dimethoxy regioisomer (m-Opiazone, CAS 4821-88-9) . The 7,8-isomer is specifically cited as a key intermediate in the preparation of these compounds, indicating that the position of the methoxy groups directly influences the synthetic pathway and the resulting biological activity of the final product .

Phosphodiesterase 10 inhibitors Medicinal chemistry Regioisomer differentiation

Structural Differentiation from Unsubstituted Phthalazinone for Advanced Medicinal Chemistry Scaffold Derivatization

Compared to the unsubstituted 1(2H)-phthalazinone (CAS 119-39-1), which serves as a basic fragment for drug design , 7,8-dimethoxyphthalazin-1(2H)-one offers a more advanced and structurally defined scaffold . The presence of two methoxy groups provides distinct points for potential hydrogen bonding and alters the core's lipophilicity and electron density, which can significantly impact the pharmacokinetic and pharmacodynamic properties of derived compounds [1]. While the unsubstituted core is a general starting point, the 7,8-dimethoxy core is a more specialized building block that accelerates the synthesis of more complex molecules, particularly those where the dimethoxy substitution is a known pharmacophoric element in targets like PARP-1 and PDE inhibitors [2].

Scaffold hopping Drug discovery Building block

Regioisomeric Purity: Quantifying the Impact of Cross-Contamination on Product Integrity

A critical procurement consideration is the risk of cross-contamination with the regioisomer, 6,7-dimethoxyphthalazin-1(2H)-one (CAS 4821-88-9). These two compounds share the same molecular formula (C₁₀H₁₀N₂O₃) and molecular weight (206.20 g/mol), making them indistinguishable by mass spectrometry alone [1] [2]. The presence of the incorrect regioisomer as an impurity could lead to the formation of a structurally different final product, potentially resulting in a different biological activity or a failed synthesis . Therefore, verifying the regioisomeric purity of the purchased material, typically via NMR or HPLC methods capable of separating these positional isomers, is a quantifiable requirement for ensuring the success of the intended application.

Analytical chemistry Quality control Procurement specification

Optimal Research and Industrial Application Scenarios for 7,8-Dimethoxyphthalazin-1(2H)-one


Synthesis of PDE10 Inhibitors Requiring a 7,8-Dimethoxyphthalazinone Core

This compound is the definitive starting material for synthesizing cinnoline and phthalazine derivatives with phosphodiesterase 10 (PDE10) inhibitory activity. The specific 7,8-dimethoxy substitution pattern is required for this application, as documented in supplier technical literature. Researchers in CNS drug discovery exploring PDE10 as a target for conditions like schizophrenia should procure this specific regioisomer.

Medicinal Chemistry Scaffold Derivatization for Targeted Drug Discovery

In medicinal chemistry, 7,8-dimethoxyphthalazin-1(2H)-one serves as an advanced building block for constructing focused libraries of phthalazinone-based compounds. This is particularly relevant in the development of PARP-1 inhibitors and acetylcholinesterase (AChE) inhibitors, where dimethoxy-substituted phthalazinones have shown high potency. Using this pre-functionalized scaffold can reduce the number of synthetic steps compared to starting from an unsubstituted core. [1] [2]

Analytical Method Development for Regioisomeric Purity Testing

A critical, yet often overlooked, application is in the development and validation of analytical methods to distinguish between 7,8-dimethoxyphthalazin-1(2H)-one and its regioisomer, 6,7-dimethoxyphthalazin-1(2H)-one. Since both compounds share an identical molecular weight, they cannot be differentiated by MS. This creates a demand for this specific compound as a reference standard to develop and qualify HPLC, UPLC, or NMR methods that can accurately assess regioisomeric purity, a crucial quality control step for any material being used in a GLP or GMP environment. [3] [4]

Chemical Biology Research Involving Phthalazinone-Derived Probes

For chemical biology applications requiring a phthalazinone core with specific substitution for target engagement studies, 7,8-dimethoxyphthalazin-1(2H)-one is the appropriate starting material. The methoxy groups can influence the molecule's interaction with biological targets, and using the correct isomer is essential for generating reliable structure-activity relationship data. This compound provides a well-defined handle for further functionalization to create activity-based probes or affinity reagents. [5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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